molecular formula C9H12N2O4 B6166456 4,6-diethoxypyrimidine-5-carboxylic acid CAS No. 4319-99-7

4,6-diethoxypyrimidine-5-carboxylic acid

Cat. No.: B6166456
CAS No.: 4319-99-7
M. Wt: 212.2
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Description

4,6-Diethoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of ethoxy groups at positions 4 and 6, and a carboxylic acid group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and urea.

    Cyclization: The key step involves the cyclization of ethyl acetoacetate with urea under acidic or basic conditions to form the pyrimidine ring.

    Esterification: The intermediate product is then subjected to esterification reactions to introduce the ethoxy groups at positions 4 and 6.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Diethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the ethoxy groups.

Major Products

The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

4,6-Diethoxypyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-diethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: Similar in structure but with hydroxyl groups instead of ethoxy groups.

    4,6-Dimethoxypyrimidine-5-carboxylic acid: Similar but with methoxy groups instead of ethoxy groups.

    4,6-Diethoxypyrimidine-2-carboxylic acid: Similar but with the carboxylic acid group at position 2 instead of position 5.

Uniqueness

4,6-Diethoxypyrimidine-5-carboxylic acid is unique due to the specific positioning of the ethoxy groups and the carboxylic acid group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

4319-99-7

Molecular Formula

C9H12N2O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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